Methyl 2-ethylthiazole-4-carboxylate
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Overview
Description
Methyl 2-ethylthiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products. The structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms, with a methyl ester group attached to the fourth carbon and an ethyl group attached to the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethylthiazole-4-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. One common method involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives under mild reaction conditions. This method avoids the traditional two-step reaction and provides good yields .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as crystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Methyl 2-ethylthiazole-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-ethylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylthiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Methylthiazole-4-carboxylic acid: Lacks the ester group, making it more acidic.
2-Amino-4-methylthiazole-5-carboxylate: Contains an amino group, which can alter its biological activity.
Uniqueness
Methyl 2-ethylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and methyl ester groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 2-ethyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-3-6-8-5(4-11-6)7(9)10-2/h4H,3H2,1-2H3 |
InChI Key |
VURKEGFBLDJVTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)C(=O)OC |
Origin of Product |
United States |
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